4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
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Overview
Description
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 It is known for its unique structure, which includes a trifluoroethoxy group attached to an acetophenone backbone
Scientific Research Applications
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone typically involves the reaction of 4’-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group in the trifluoroethoxy moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone include:
- 4’-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
- 2-Chloro-1,1,2-trifluoroethyl ethyl ether
- Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate
These compounds share the trifluoroethoxy group but differ in their core structures and functional groups. The uniqueness of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone lies in its acetophenone backbone, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJWUGVGRMMRBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605526 |
Source
|
Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536-63-6 |
Source
|
Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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